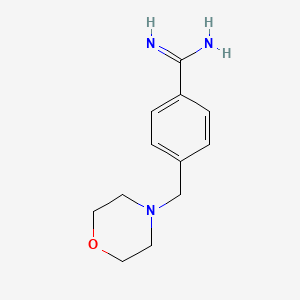

4-(But-3-yn-1-yloxy)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing a propargyl group, like 4-(But-3-yn-1-yloxy)benzoic acid, has been reported in various studies . These compounds are valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Aplicaciones Científicas De Investigación

Preparation of Efficient Magnetic Biosorbents

This compound has been used in the preparation of efficient magnetic biosorbents . In this application, hydrophilic graphene nanosheets (GNS) and related magnetic nanocomposites were prepared by first tethering alkyne-functionalized graphene oxide (GO) with azide-modified glucose followed by deposition of Fe3O4 nanoparticles on the functionalized GNS .

Synthesis of Coordination Complexes

“4-(But-3-yn-1-yloxy)benzoic acid” has been used in the synthesis of coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals . These complexes were prepared by novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .

Antimicrobial Activities

The metal chelates synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have been found to exhibit antimicrobial activities . These compounds were screened for their in vitro antimicrobial activities against two gram-positive bacteria i.e., S. aureus and S. gordonii; two gram-negative bacteria i.e., E. coli and P. aeruginosa; and two fungal strains i.e., A. niger and C. albicans .

Antioxidant Activity

The metal complexes synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have also been found to exhibit antioxidant activity . The complexes were assessed for their antioxidant activity and found that the complexes are more potent and show excellent efficiency in decolorizing the DPPH purple colored solution than their free ligands .

Biological Target Modification

When appended to a ligand or pharmacophore through its acid linker, “4-(But-3-yn-1-yloxy)benzoic acid” allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Chemical Probe Synthesis

“4-(But-3-yn-1-yloxy)benzoic acid” is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

Safety and Hazards

The safety data sheet for a related compound, 4-(but-3-en-1-yloxycarbonyl)benzoic acid, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

A recent study reported the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) that resembles phenylalanine but contains a photoreactive benzophenone and a terminal alkyne . This suggests potential future directions in the development of photoaffinity probes for investigating the interactions between bioactive peptides and their targets .

Mecanismo De Acción

Target of Action

It is designed for use in peptide photoaffinity labeling, a technique used to investigate the interactions between bioactive peptides and their targets .

Mode of Action

4-(But-3-yn-1-yloxy)benzoic acid, also known as Abpa, is a clickable, photoreactive amino acid. It contains a photoreactive benzophenone and a terminal alkyne. The terminal alkyne acts as a ‘clickable’ handle reporter, allowing for the fast attachment of other functional groups via a ‘click’ reaction . This compound is used to create a photoaffinity probe by a single amino acid substitution during peptide synthesis .

Biochemical Pathways

It’s worth noting that the compound is used in the study of peptide ligand-receptor interactions .

Result of Action

Its design allows it to retain bioactivity while being used as a photoaffinity probe .

Propiedades

IUPAC Name |

4-but-3-ynoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYIDRHSXLQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-yn-1-yloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B3374020.png)

![2-[(3-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3374030.png)